molecular formula C26H26N2O5S B3933464 N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide

Cat. No.: B3933464
M. Wt: 478.6 g/mol
InChI Key: YYUCYYOPWBPAEH-UHFFFAOYSA-N
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Description

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide is a complex organic compound that features a dibenzofuran core. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring

Properties

IUPAC Name

N-(dibenzofuran-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-4-30-22-13-16(14-23(31-5-2)24(22)32-6-3)25(29)28-26(34)27-17-11-12-19-18-9-7-8-10-20(18)33-21(19)15-17/h7-15H,4-6H2,1-3H3,(H2,27,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUCYYOPWBPAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide typically involves multiple steps. One common method starts with the preparation of dibenzofuran derivatives through O-arylation reactions of substituted phenols, followed by cyclization of diaryl ethers . The reaction conditions often include the use of metal complex catalysis. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit protein tyrosine phosphatase 1B, which plays a role in regulating insulin signaling pathways . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby modulating cellular processes.

Comparison with Similar Compounds

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide can be compared with other similar compounds, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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